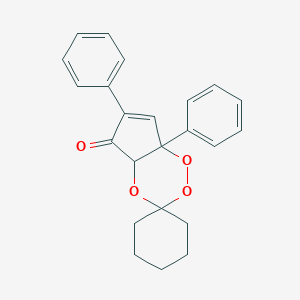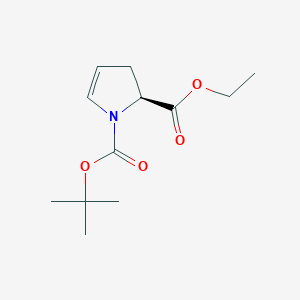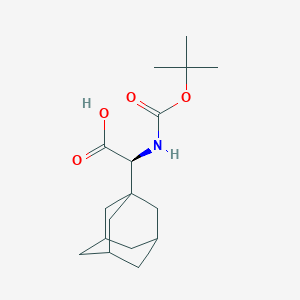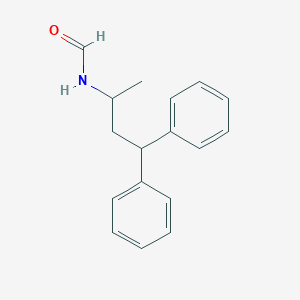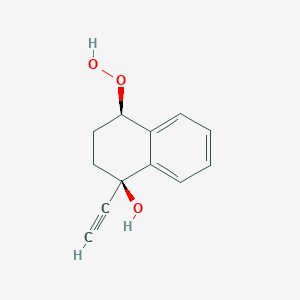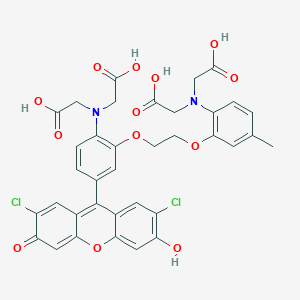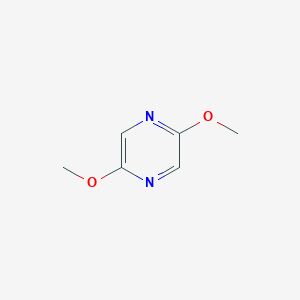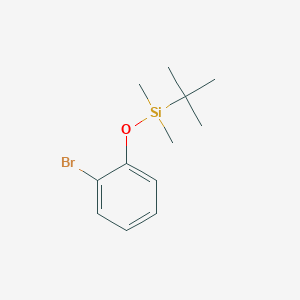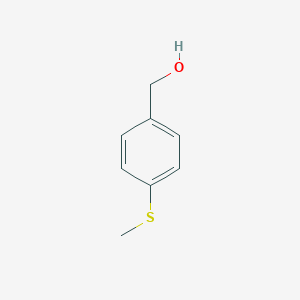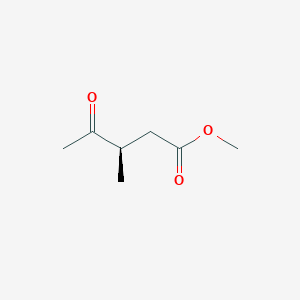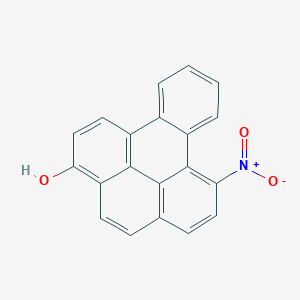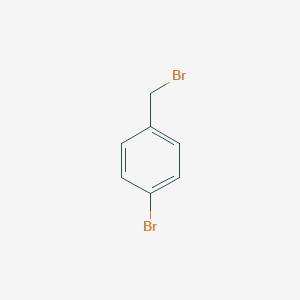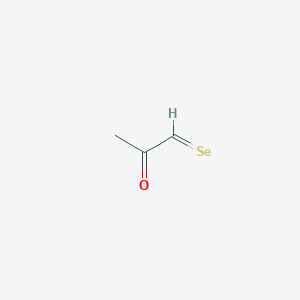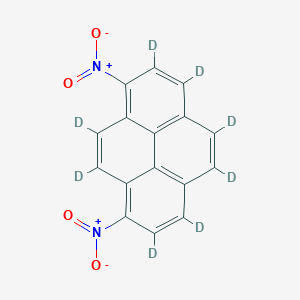
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene (ODDNP) is a highly deuterated derivative of 3,6-dinitropyrene (DNP). ODDNP is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a potent mutagen and carcinogen that can cause DNA damage and mutations. The mechanism of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene involves the formation of reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer.
Biochemische Und Physiologische Effekte
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to induce oxidative stress and inflammation in cells. It can also disrupt cellular signaling pathways and alter gene expression. In animal studies, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to cause liver damage and induce tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. Its deuterated nature allows for easy differentiation from other PAHs in samples. However, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is highly toxic and carcinogenic, which limits its use in lab experiments. Special precautions must be taken when handling and disposing of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene.
Zukünftige Richtungen
There are several future directions for research on 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. One area of research is the development of new methods for the detection and quantification of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene in environmental samples. Another area of research is the investigation of the effects of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene on human health. Further studies are needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer. Additionally, research is needed to develop safer alternatives to 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene for use in lab experiments.
Conclusion
In conclusion, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a highly deuterated derivative of DNP that has been widely used in scientific research. Its unique properties make it a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. However, its high toxicity and carcinogenicity limit its use in lab experiments. Further research is needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer.
Synthesemethoden
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene can be synthesized by replacing the hydrogen atoms in DNP with deuterium atoms. The synthesis of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a multi-step process that involves several chemical reactions. The first step is the nitration of pyrene to form 1-nitropyrene, which is then further nitrated to form DNP. Finally, DNP is deuterated to form 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. The deuterium atoms can be introduced using deuterated reagents such as deuterated sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used in a variety of scientific research applications, including environmental monitoring, toxicology studies, and cancer research. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs. It has been used to investigate the sources and distribution of PAHs in the atmosphere, soil, and water. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has also been used in toxicology studies to evaluate the toxicity and carcinogenicity of PAHs. In cancer research, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used to study the metabolism and DNA binding of PAHs in cancer cells.
Eigenschaften
CAS-Nummer |
121700-15-0 |
|---|---|
Produktname |
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene |
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1,2,4,5,7,8,9,10-octadeuterio-3,6-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI-Schlüssel |
BLYXNIHKOMELAP-PGRXLJNUSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C3C(=C(C(=C2[2H])[2H])[N+](=O)[O-])C(=C(C4=C(C(=C(C1=C43)[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Synonyme |
3,6-Dinitropyrene-1,2,4,5,7,8,9,10-d8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
